molecular formula C10H7F3N2O2 B1392886 Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate CAS No. 1261365-80-3

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate

Cat. No.: B1392886
CAS No.: 1261365-80-3
M. Wt: 244.17 g/mol
InChI Key: YPPUPUYHVWZLJX-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring The trifluoromethyl group attached to the pyrrole ring enhances its chemical stability and biological activity

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit specific enzymes or receptors

Biochemical Pathways

Similar compounds have been found to affect certain biochemical pathways . More research is needed to elucidate the exact pathways this compound affects and their downstream effects.

Pharmacokinetics

Some information about the compound’s pharmacokinetics can be inferred from similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetoacetate in the presence of a base can yield the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate has several applications in scientific research:

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-2-3-14-8(5)15-4-6(7)10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPUPUYHVWZLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135801
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-80-3
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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